

# An In-depth Technical Guide to the Physicochemical Properties of 4-Propylbenzoic Acid

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## Compound of Interest

Compound Name: 4-Propylbenzoic acid

Cat. No.: B1360256

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## Introduction

**4-Propylbenzoic acid**, a para-substituted aromatic carboxylic acid, serves as a crucial intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and liquid crystals.<sup>[1]</sup> Its molecular structure, featuring a hydrophobic propyl group and a hydrophilic carboxylic acid moiety, imparts a unique set of physicochemical properties that are critical to its application and behavior in chemical and biological systems. This technical guide provides a comprehensive overview of the core physicochemical properties of **4-propylbenzoic acid**, detailed experimental protocols for their determination, and a workflow for its general characterization.

## Physicochemical Properties

The key physicochemical properties of **4-Propylbenzoic acid** are summarized in the tables below for easy reference and comparison.

### Table 1: General and Physical Properties of 4-Propylbenzoic Acid

Property	Value	Reference
Molecular Formula	C <sub>10</sub> H <sub>12</sub> O <sub>2</sub>	[2]
Molecular Weight	164.20 g/mol	[2][3]
Appearance	White to off-white crystalline solid	[1]
Melting Point	142-144 °C	[4]
Boiling Point	285.1 °C at 760 mmHg	[4]
Density	1.085 g/cm <sup>3</sup>	[4]
Vapor Pressure	0.00134 mmHg at 25°C	[4]
Flash Point	133.4 °C	[4]

**Table 2: Chemical and Partitioning Properties of 4-Propylbenzoic Acid**

Property	Value	Reference
pKa	4.37 ± 0.10 (Predicted)	[5]
Solubility	Sparingly soluble in water; soluble in ethanol, ether, and acetone.[1][6]	
LogP (Octanol-Water Partition Coefficient)	2.33730	[4]

## Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are standard procedures in organic chemistry and analytical laboratories.

### Melting Point Determination

The melting point of **4-propylbenzoic acid** can be determined using the capillary method with a melting point apparatus.<sup>[1][4][6][7][8]</sup>

Materials:

- **4-Propylbenzoic acid** sample
- Capillary tubes (sealed at one end)
- Melting point apparatus (e.g., Mel-Temp or similar)
- Mortar and pestle

Procedure:

- Ensure the **4-propylbenzoic acid** sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
- Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Place the capillary tube into the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (142 °C).
- Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
- Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).
- The melting point is reported as this range. For a pure compound, the range should be narrow (0.5-2 °C).

## pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) of **4-propylbenzoic acid** can be determined by titrating a solution of the acid with a standardized strong base and monitoring the pH.<sup>[9][10][11][12]</sup>

Materials:

- **4-Propylbenzoic acid**
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- Deionized water
- pH meter with a combination electrode
- Buret
- Magnetic stirrer and stir bar
- Beaker

Procedure:

- Accurately weigh a known amount of **4-propylbenzoic acid** and dissolve it in a known volume of deionized water in a beaker. A co-solvent like ethanol may be used if solubility is low, but this will affect the absolute pKa value.
- Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
- Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution.
- Fill a buret with the standardized NaOH solution.
- Record the initial pH of the **4-propylbenzoic acid** solution.
- Begin the titration by adding small increments of the NaOH solution from the buret.
- After each addition, allow the pH to stabilize and record the pH and the volume of NaOH added.

- Continue adding titrant in smaller increments as the pH begins to change more rapidly, especially near the equivalence point.
- Continue the titration until the pH plateaus in the basic region.
- Plot a titration curve of pH versus the volume of NaOH added.
- Determine the equivalence point, which is the point of steepest inflection on the curve.
- The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that at the equivalence point).

## Solubility Determination

A qualitative and semi-quantitative determination of solubility can be performed by observing the dissolution of the solute in various solvents.<sup>[5][13][14][15][16][17]</sup>

Materials:

- **4-Propylbenzoic acid**
- Test tubes
- A range of solvents (e.g., water, ethanol, diethyl ether, acetone, 5% aq. NaOH, 5% aq. HCl)
- Vortex mixer or shaker

Procedure:

- Place a small, known amount of **4-propylbenzoic acid** (e.g., 10 mg) into a series of test tubes.
- Add a known volume of a solvent (e.g., 1 mL) to the first test tube.
- Vigorously agitate the mixture using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes).
- Visually observe if the solid has completely dissolved.

- If the solid dissolves, it is considered soluble in that solvent at that concentration. If it does not, it is sparingly soluble or insoluble.
- Repeat the process for each solvent.
- For aqueous solutions, the effect of pH can be observed by using 5% NaOH (to form the soluble carboxylate salt) and 5% HCl (to observe no change in solubility for the acidic compound).

## LogP Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The octanol-water partition coefficient (LogP) can be estimated using RP-HPLC by correlating the retention time of the compound with that of known standards.[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

Materials:

- **4-Propylbenzoic acid**
- A series of standard compounds with known LogP values
- HPLC system with a reverse-phase column (e.g., C18) and a UV detector
- Mobile phase (e.g., a mixture of methanol or acetonitrile and water/buffer)
- Solvents for sample preparation

Procedure:

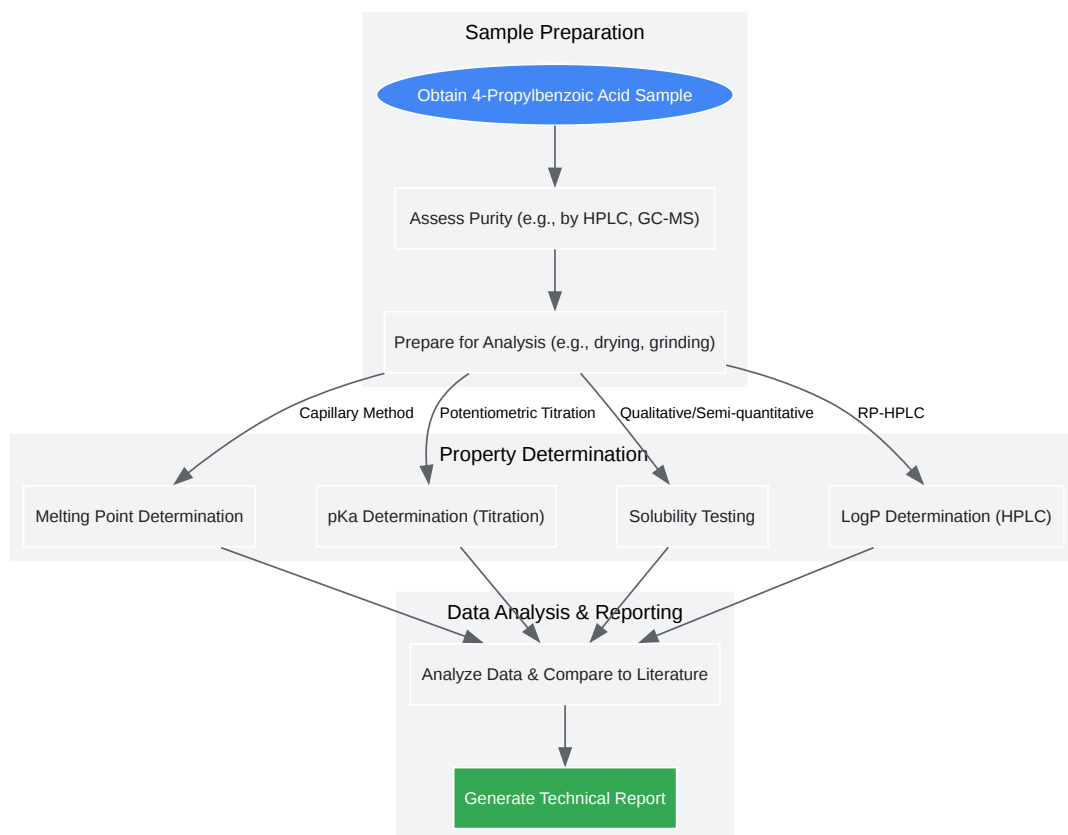
- Prepare a stock solution of **4-propylbenzoic acid** and each of the standard compounds in a suitable solvent (e.g., methanol).
- Prepare a series of mobile phases with varying compositions of the organic solvent and aqueous phase.
- Equilibrate the HPLC column with the initial mobile phase composition.
- Inject a standard compound and record its retention time. Repeat for all standards.

- Calculate the capacity factor ( $k'$ ) for each standard.
- Create a calibration curve by plotting the logarithm of the capacity factor ( $\log k'$ ) versus the known LogP values of the standards.
- Inject the **4-propylbenzoic acid** sample under the same conditions and determine its retention time and  $\log k'$ .
- Use the calibration curve to determine the LogP of **4-propylbenzoic acid**.
- Alternatively, isocratic elution with a mobile phase containing a known concentration of an organic modifier can be used, and the LogP can be calculated from the retention time relative to standards.

## Experimental Workflow Visualization

The following diagram illustrates a general workflow for the physicochemical characterization of **4-Propylbenzoic acid**.

Workflow for Physicochemical Characterization of 4-Propylbenzoic Acid



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Caption: General workflow for the physicochemical characterization of **4-Propylbenzoic acid**.



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